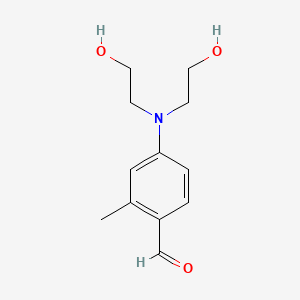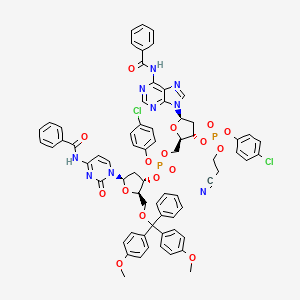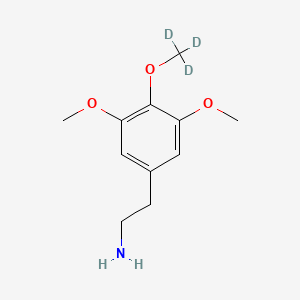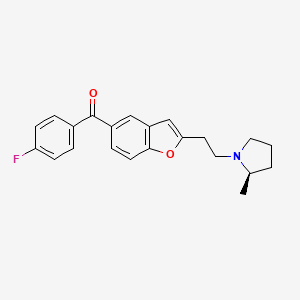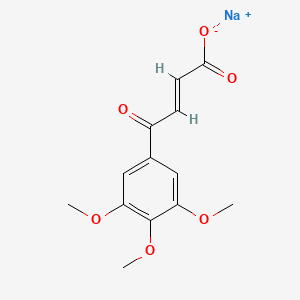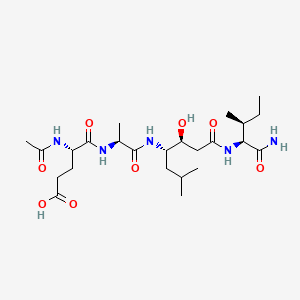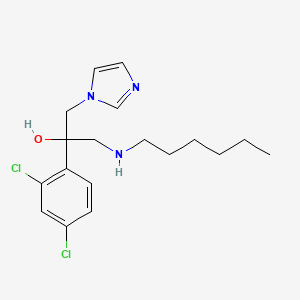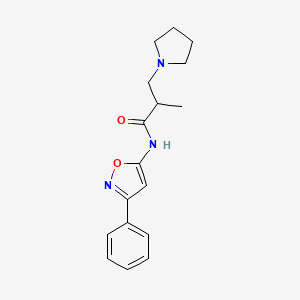
Myristamidobutyl guanidine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myristamidobutyl guanidine acetate is a chemical compound with the molecular formula C21H44N4O3. It is known for its applications in various fields, including cosmetics and pharmaceuticals. The compound is characterized by its surfactant properties, making it useful in formulations that require cleansing and conditioning effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of myristamidobutyl guanidine acetate typically involves the reaction of myristic acid with butylamine to form myristamidobutylamine. This intermediate is then reacted with guanidine to produce myristamidobutyl guanidine, which is subsequently acetylated to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure controls .
Chemical Reactions Analysis
Types of Reactions: Myristamidobutyl guanidine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted guanidine compounds .
Scientific Research Applications
Myristamidobutyl guanidine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical formulations.
Biology: The compound is employed in biological studies for its antimicrobial properties.
Mechanism of Action
The mechanism of action of myristamidobutyl guanidine acetate involves its interaction with biological membranes. The compound’s surfactant properties allow it to disrupt microbial cell membranes, leading to cell lysis and death. This makes it effective as an antimicrobial agent. Additionally, the compound can interact with various molecular targets, including proteins and lipids, to exert its effects .
Comparison with Similar Compounds
N-Butylguanidine: Similar in structure but lacks the myristic acid moiety.
Myristamidopropylamine: Contains a similar myristic acid moiety but with a different amine group.
Guanidine Acetate: Lacks the myristic acid and butylamine components.
Uniqueness: Myristamidobutyl guanidine acetate is unique due to its combination of a long-chain fatty acid (myristic acid) with a guanidine group. This structure imparts both surfactant and antimicrobial properties, making it versatile for various applications .
Properties
CAS No. |
499222-92-3 |
|---|---|
Molecular Formula |
C21H44N4O3 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
acetic acid;N-[4-(diaminomethylideneamino)butyl]tetradecanamide |
InChI |
InChI=1S/C19H40N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(24)22-16-13-14-17-23-19(20)21;1-2(3)4/h2-17H2,1H3,(H,22,24)(H4,20,21,23);1H3,(H,3,4) |
InChI Key |
QOBMEPXDYYCQMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCCN=C(N)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


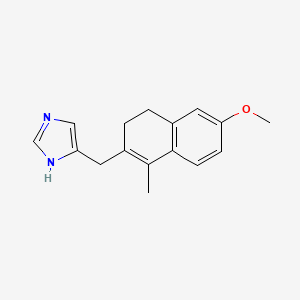
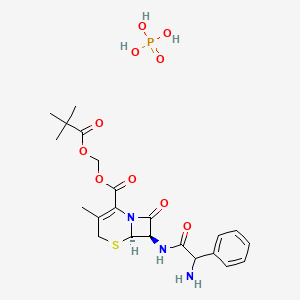

![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)

